molecular formula C8H9N3O3 B555452 Glycine p-nitroanilide CAS No. 1205-88-5

Glycine p-nitroanilide

Cat. No. B555452
CAS RN: 1205-88-5
M. Wt: 195,18*36,45 g/mole
InChI Key: VZZMNSJSZXVCCW-UHFFFAOYSA-N
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Description

Glycine p-nitroanilide is a protease substrate . It has an empirical formula of C8H9N3O3 and a molecular weight of 195.18 .


Molecular Structure Analysis

The molecular structure of Glycine p-nitroanilide consists of a glycine (amino acid) part and a p-nitroanilide part . The empirical formula is C8H9N3O3 .


Physical And Chemical Properties Analysis

Glycine p-nitroanilide is a solid substance . It has a density of 1.428g/cm3 and a boiling point of 475.4ºC at 760mmHg .

Scientific Research Applications

  • Biochemical Analysis and Enzyme Studies :

    • Glycine p-nitroanilide is used in studies related to enzyme kinetics and functions. For instance, it has been used to investigate the enzymatic activity of aminopeptidase M and its inhibition by specific analogues (Fok & Yankeelov, 1977).
    • It serves as a substrate in the assays for determining enzymatic activities, such as gamma-glutamyl-transferase activity in serum (Theodorsen & Strømme, 1976).
  • Pharmacological and Medical Research :

    • This compound has been involved in studies exploring the absorption of amino acid derivatives in the intestine, providing insights into the structural requirements for membrane hydrolysis (Amidon, Chang, Fleisher, & Allen, 1982).
    • In medical research, glycine p-nitroanilide plays a role in studies focusing on renal ischemia/reperfusion injury and its attenuation by synthetic glycine derivatives (Bi et al., 2009).
  • Chemical and Molecular Biology Studies :

    • It is used in molecular biology research to study the interaction of enzymes with various substrates. For example, it helped in understanding the cleavage of p-nitroanilides by different enzymes like elastase, trypsin, and chymotrypsin (Kasafírek, Frič, Slabý, & Máliš, 1976).
  • Cancer Research :

    • Studies involving glycine p-nitroanilide have also contributed to cancer research, particularly in understanding the formation of DNA adducts and their potential role in gastrointestinal cancer (Gottschalg, Scott, Burns, & Shuker, 2006).
  • Metabolic and Nutritional Research :

    • It has been used in investigations related to metabolism, such as studying the effect of glycine on Helicobacter pylori and its potential role in gastric carcinogenesis (Gaspar et al., 1996).

Safety And Hazards

Glycine p-nitroanilide should be handled with care to avoid dust formation and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Glycine p-nitroanilide and similar compounds have potential applications in various fields, including biochemistry and biotechnology . For instance, they can be used as substrates in enzymatic assays to study the function and mechanism of various enzymes .

properties

IUPAC Name

2-amino-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZMNSJSZXVCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152884
Record name Acetamide, 2-amino-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine p-nitroanilide

CAS RN

1205-88-5
Record name Acetamide, 2-amino-N-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-amino-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
KF Fok, JA Yankeelov Jr - Biochemical and Biophysical Research …, 1977 - Elsevier
… squares indicate hydrolysis of glycine-pnitroanilide in the presence … shown in Figure 1 for the hydrolysis of glycine-p-nitroanilide … a calculation of a Km of 1.9 mM for glycine-p-nitroanilide …
Number of citations: 14 www.sciencedirect.com
S Vera, A Vázquez, R Rodriguez… - The Journal of …, 2021 - ACS Publications
… N-Deprotection: The same protocol as that described for iminoamide 1 was followed starting from N-Boc glycine p-nitroanilide (885 mg, 3 mmol). Yield: quantitative. Mp: 153–155 C. …
Number of citations: 10 pubs.acs.org
GL Amidon, M Lee, H Lee - Journal of Pharmaceutical Sciences, 1983 - Wiley Online Library
… The results for glycine-p-nitroanilide suggest that the affinity of glycine for the hydrolysis site is weak since glycine methyl ester was not an inhibitor of glycine-p -nitroanilide uptake. The …
Number of citations: 7 onlinelibrary.wiley.com
S Macfarlane, GT Macfarlane - Journal of medical …, 1997 - microbiologyresearch.org
… with individual amino acids, or when glycine p-nitroanilide, alanine p-nitroanilide, valine p-… No significant activity was detected with glycine pnitroanilide, proline naphthylamide, …
Number of citations: 9 www.microbiologyresearch.org
G Graf, RE Hoagland - Phytochemistry, 1969 - Elsevier
A soluble enzyme with amidohydrolase activity was isolated from the roots of soybean seedlings and purified 45-fold by ammonium sulfate fractionation, gel filtration and cellulose ion-…
Number of citations: 16 www.sciencedirect.com
R Blattler, U Feller - Functional Plant Biology, 1988 - CSIRO Publishing
Extract from ungerminated bean seeds (Phaseolus vulgaris L. cv. Saxa) was fractionated by gel chromatography on Sephacryl S-200 and by anion exchange chromatography on …
Number of citations: 11 www.publish.csiro.au
RE Hoagland, G Graf - Canadian journal of biochemistry, 1974 - cdnsciencepub.com
… and catalyzed the hydrolysis of BAPA, glycine p-nitroanilide, %-leucine p-nitroanilide, and L-… elle catalyse l'hydrolyse de BAPA, de la glycine p-nitroanilide, de la L-leucine p-nitroanilide …
Number of citations: 17 cdnsciencepub.com
GL Amidon, M Chang, D Fleisher, R Allen - Journal of Pharmaceutical …, 1982 - Elsevier
… Abstract The intestinal absorption of L-lysine-p-nitroanilide, Lalanine-p-nitroanilide, and glycine-p-nitroanilide was studied in the presence of competitive inhibitors in a perfused rat …
Number of citations: 22 www.sciencedirect.com
RE Hoagland - Botanical gazette, 1987 - journals.uchicago.edu
… Proteolytic enzyme activity assayed with two substrates glycine-p-nitroanilide (GPNA) and leucine-pnitroanilide (LPNA) increased over 72 h in light-grown soybean axes, while activity …
Number of citations: 1 www.journals.uchicago.edu
T Unger, H Struck - 1980 - degruyter.com
… di-p-nitroanilide (14), benzyl-cysteine p-nitroanilide (15,16) and cystine di-ß-naphthylamide (l) ostensibly in a specific way, in addition to leucine pnitroanilide and glycine p-nitroanilide (…
Number of citations: 3 www.degruyter.com

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